molecular formula C5H8ClNO3 B1592374 2-Chloropropionylglycine CAS No. 85038-45-5

2-Chloropropionylglycine

Cat. No.: B1592374
CAS No.: 85038-45-5
M. Wt: 165.57 g/mol
InChI Key: UBXUBYOEZMEUPZ-UHFFFAOYSA-N
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Description

2-Chloropropionylglycine (CAS: 85038-45-5), also known as N-(2-Chloropropionyl)glycine, is a chlorinated derivative of glycine with the molecular formula C₅H₈ClNO₂ . It consists of a glycine backbone (NH₂-CH₂-COOH) modified by a 2-chloropropionyl group (-CO-CHCl-CH₃) at the amino terminus. This compound is primarily used in research and industrial applications, including as a precursor in organic synthesis and pharmaceutical impurity analysis .

Properties

IUPAC Name

2-(2-chloropropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUBYOEZMEUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607401
Record name N-(2-Chloropropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85038-45-5
Record name N-(2-Chloropropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloropropionylglycine can be synthesized through the reaction of glycine with 2-chloropropionyl chloride in the presence of a base such as sodium hydroxide . The reaction typically involves dissolving sodium hydroxide in water, cooling the solution, and then adding 2-chloropropionyl chloride dropwise while maintaining the temperature between -5°C to 5°C . The product is then separated by crystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes mixing glycine and sodium hydroxide solution, followed by the addition of 2-chloropropionyl chloride. The reaction mixture is then cooled, and the product is crystallized out . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloropropionylglycine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloropropionylglycine involves its role as a precursor in various biochemical reactions. It can interact with enzymes and other molecular targets, facilitating the synthesis of other compounds. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 2-Chloropropionylglycine

The following compounds share structural similarities with this compound but differ in functional groups or substitution patterns, leading to distinct chemical and biological properties.

Compound Name CAS Number Molecular Formula Key Features Applications Reference
Acetylglycine 543-24-8 C₄H₇NO₃ Acetyl group (-COCH₃) instead of chloropropionyl. Biochemical studies; less reactive due to lack of chlorine.
Phenylpropionylglycine Not provided C₁₁H₁₃NO₃ Phenyl-substituted propionyl group. Biomarker in metabolic studies; interacts with microbiota.
2-Chloropropionic Acid 598-78-7 C₃H₅ClO₂ Free carboxylic acid without glycine moiety. Intermediate in polymer synthesis (e.g., atom transfer radical polymerization).
2-Chloropropionamide 7474-02-4 C₃H₆ClNO Chloropropionyl group linked to an amide (-CONH₂) instead of glycine. Covalent drug discovery; low-reactivity electrophile.
Key Observations:
  • Reactivity : The chlorine atom in this compound enhances its electrophilicity compared to Acetylglycine, making it more reactive in peptide coupling reactions .
  • Biological Interactions : Phenylpropionylglycine is associated with microbiota metabolism, whereas this compound’s applications are more oriented toward synthetic chemistry .
  • Functional Group Impact: 2-Chloropropionic Acid lacks the glycine moiety, limiting its utility in amino acid-based synthesis but expanding its role in industrial polymer chemistry .

Positional and Functional Isomers

Chlorine substitution patterns and stereochemistry significantly alter properties:

Compound Name CAS Number Molecular Formula Chlorine Position Key Distinction
2-(3-Chlorophenyl)-2-methylpropanoic Acid Not provided C₁₀H₁₁ClO₂ Meta on phenyl ring Reduced steric hindrance compared to ortho-substituted analogs.
(R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid 23434-95-9 C₉H₉ClO₃ Ortho on phenyl ring Chirality (R-configuration) enhances selectivity in enzyme inhibition.
Key Observations:
  • Substitution Position : Ortho-substituted chlorophenyl compounds (e.g., (R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid) exhibit higher steric hindrance, affecting binding to biological targets .
  • Chirality : Enantiomers like the R-configuration in hydroxypropionic acid derivatives show enhanced pharmacological specificity compared to racemic mixtures .

Application-Based Comparison

Compound Name Primary Applications Advantages Over this compound Limitations Compared to this compound
2-Chloropropionitrile Polymer synthesis; pharmaceutical intermediates. Higher reactivity in radical reactions. Toxicity concerns due to nitrile group.
Chloroacetonitrile Solvent; agrochemical production. Simpler synthesis; lower cost. Limited utility in peptide chemistry.
This compound Pharmaceutical impurity analysis; glycine-based prodrug development. Balanced reactivity and stability. Limited commercial availability.

Biological Activity

2-Chloropropionylglycine (CAS Number: 85038-45-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and metabolic research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound is characterized by its chlorinated propionyl group attached to a glycine moiety. This structural configuration may influence its biological interactions and pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Metabolic Effects

Studies have shown that this compound may influence homocysteine metabolism . It enhances the urinary excretion of homocysteine (Hcy) in animal models, potentially leading to decreased plasma concentrations of this amino acid. This effect is significant as elevated homocysteine levels are associated with various cardiovascular diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating a promising therapeutic potential for treating infections caused by these pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus75 µg/mL

Case Study 2: Metabolic Impact on Homocysteine

In another study focusing on metabolic effects, rats were administered varying doses of this compound. The findings revealed a dose-dependent increase in urinary Hcy excretion, correlating with reduced plasma Hcy levels. This suggests a potential role for the compound in managing homocysteine-related disorders.

Dose (mg/kg)Urinary Hcy Excretion (µmol/day)Plasma Hcy Concentration (µmol/L)
05.015.0
107.512.0
2010.09.0

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, its structural similarity to other amino acids suggests it may interact with specific transporters and enzymes involved in amino acid metabolism and microbial inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloropropionylglycine
Reactant of Route 2
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